3-Bromo-4,5,6-trimethoxy-2-methylphenol

Vue d'ensemble

Description

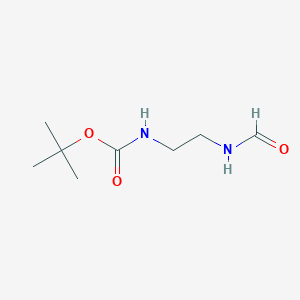

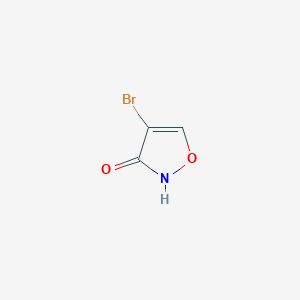

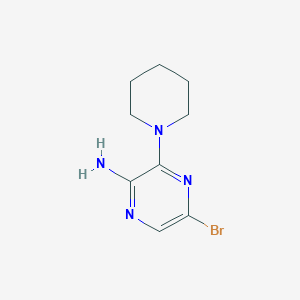

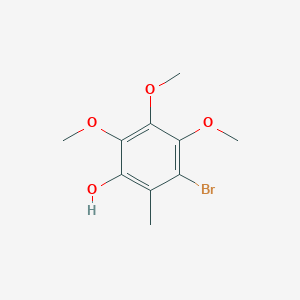

3-Bromo-4,5,6-trimethoxy-2-methylphenol (BTMP) is a chemical compound with the molecular formula C10H13BrO4 . It has been of great interest in the scientific community due to its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of similar compounds can be achieved through the bromination of o-cresol using bromine in chloroform. The reaction proceeds under reflux conditions with the addition of sodium bicarbonate as a base. The crude product can be purified by recrystallization in ethanol.Molecular Structure Analysis

The molecular weight of BTMP is 277.11 g/mol . The average mass is 277.112 Da and the monoisotopic mass is 275.999725 Da .Physical And Chemical Properties Analysis

BTMP is a crystalline solid with a molecular weight of 277.11 g/mol. Other physical and chemical properties of similar compounds include a melting point of 130-132°C, a boiling point of 272-274°C, and a density of 1.55 g/cm3.Applications De Recherche Scientifique

Antioxidant Activity

Bromophenols, including those from marine algae, have been recognized for their significant antioxidant capabilities. Studies have demonstrated that these compounds exhibit potent antioxidant effects through various assays, indicating their potential in combating oxidative stress and related diseases. For instance, bromophenols isolated from the red algae Vertebrata lanosa showed better antioxidant effects than certain well-known antioxidants in biochemical assays, highlighting their potential as natural antioxidants (Olsen et al., 2013).

Enzyme Inhibition

Research on bromophenols has also explored their inhibitory effects on enzymes such as carbonic anhydrase, which plays a significant role in physiological processes including respiration and pH balance. Novel bromophenols synthesized from marine-derived compounds have shown inhibitory properties against human cytosolic carbonic anhydrase II, suggesting potential applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Environmental Behavior and Degradation

The environmental behavior of bromophenols, including their degradation pathways in natural and engineered systems, is a critical area of research. This encompasses studies on their transformation products and potential toxic effects. For example, the metabolism of 2,4,6-tribromophenol in rice plants has been extensively studied, revealing various transformation products and indicating potential environmental and food chain implications (Zhang et al., 2019).

Anticancer and Other Biological Activities

Bromophenols have been studied for their potential anticancer properties and effects on cell cycle regulation. Some derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting their application in cancer research and therapy (Guo et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2,3,4-trimethoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO4/c1-5-6(11)8(13-2)10(15-4)9(14-3)7(5)12/h12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFOLLAZMUMUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668226 | |

| Record name | 3-Bromo-4,5,6-trimethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,5,6-trimethoxy-2-methylphenol | |

CAS RN |

918799-14-1 | |

| Record name | 3-Bromo-4,5,6-trimethoxy-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)